6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a 1-chloroethyl group and a 2-methylphenyl group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-methylphenylamine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon atoms of the cyanuric chloride, resulting in the formation of the triazine ring. The 1-chloroethyl group is introduced through a subsequent reaction with 1-chloroethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as palladium or platinum can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of cell death.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
- 6-(1-chloroethyl)-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine
- 6-(1-chloroethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-chloroethyl group and the 2-methylphenyl group makes it a versatile compound for various applications, distinguishing it from other similar triazine derivatives.
Properties
Molecular Formula |
C12H14ClN5 |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
6-(1-chloroethyl)-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H14ClN5/c1-7-5-3-4-6-9(7)15-12-17-10(8(2)13)16-11(14)18-12/h3-6,8H,1-2H3,(H3,14,15,16,17,18) |
InChI Key |
NDWDMUOGXJNXAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.